molecular formula C30H37N7O5 B1211437 (2S)-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-2-[(4-methyl-2-oxochromen-7-yl)amino]pentanoyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide CAS No. 65147-21-9

(2S)-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-2-[(4-methyl-2-oxochromen-7-yl)amino]pentanoyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide

Cat. No. B1211437
CAS RN: 65147-21-9
M. Wt: 575.7 g/mol
InChI Key: URNKXHHGSVKUKV-HJOGWXRNSA-N
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Description

This compound is part of a broader class of chemical entities known for their complex synthesis processes, intricate molecular structures, and diverse chemical properties and reactions. Although the specific details of this compound are not directly documented in available literature, insights can be gained from research on similar compounds.

Synthesis Analysis

Research on related compounds, such as pyrrolidine-2-carboxamides and pyridine derivatives, outlines various synthesis methods, including solution-phase combinatorial synthesis and water-mediated synthesis techniques. For instance, Malavašič et al. (2007) explored the solution-phase combinatorial synthesis of (2S,4S)-4-acylamino-5-oxopyrrolidine-2-carboxamides, highlighting the flexibility of synthesis methods for complex organic molecules (Malavašič et al., 2007).

Molecular Structure Analysis

Studies on similar molecules emphasize the importance of crystal structure analysis to understand the molecular conformation and interactions. For example, Zhu et al. (2009) provided insights into the absolute configuration of pyrrolopiperidine fragments based on crystallographic analysis (Zhu et al., 2009).

Chemical Reactions and Properties

The compound's reactivity and chemical behavior can be inferred from research on structurally related chemicals. For instance, Vandyshev et al. (2015) explored the condensation reactions of 1,2-diamino-4-phenylimidazole with N-arylmaleimides, shedding light on the types of chemical transformations these compounds can undergo (Vandyshev et al., 2015).

Physical Properties Analysis

The synthesis and characterization of polyamides containing pyridyl and other heterocyclic moieties, as researched by Faghihi and Mozaffari (2008), provide valuable information on the solubility, thermal stability, and mechanical properties that could be analogous to the physical properties of the compound (Faghihi & Mozaffari, 2008).

Chemical Properties Analysis

The antimicrobial activities of novel pyridine derivatives, as studied by Joshi (2015), offer insights into the potential biological activities and chemical properties of related compounds, including the one under discussion (Joshi, 2015).

Scientific Research Applications

Computational Peptidology and Drug Design

The compound has been studied for its properties and structure in the context of antifungal tripeptides. Computational methods, particularly conceptual density functional theory, have been employed to determine reactivity descriptors and molecular active sites. Such studies are essential for understanding the chemical reactivity of peptides and assist in the process of drug design (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).

Synthesis of Derivatives and Potential Applications

Research has also focused on synthesizing various derivatives of related compounds, investigating their structural and physical characteristics. These studies contribute to the broader understanding of the compound's potential applications in different fields, such as materials science or pharmacology (Mohammed, Ahmed, & Abachi, 2016).

Solution-Phase Combinatorial Synthesis

The compound has been involved in the study of solution-phase combinatorial synthesis. This area of research is significant for the development of new pharmaceuticals and the creation of diverse chemical libraries (Malavašič et al., 2007).

Structural Variations and Receptor Affinity

Investigations into structural variations of similar compounds have provided insights into their affinity for specific receptors. Such studies are crucial in the field of medicinal chemistry, as they contribute to the development of more effective and targeted drugs (Catalano et al., 2011).

Novel Synthetic Methods and Chemical Reactivity

Research also includes the development of novel synthetic methods and the exploration of chemical reactivity. These studies provide valuable knowledge for the synthesis of new compounds and the understanding of their chemical behaviors (Shatsauskas et al., 2017).

Potential in Drug Development

The compound and its derivatives have shown potential in the development of new drugs, particularly in the field of antimicrobial agents. These studies are critical in addressing the growing need for new medications in the face of emerging drug-resistant pathogens (Flefel et al., 2018).

properties

CAS RN

65147-21-9

Product Name

(2S)-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-2-[(4-methyl-2-oxochromen-7-yl)amino]pentanoyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide

Molecular Formula

C30H37N7O5

Molecular Weight

575.7 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-2-[(4-methyl-2-oxochromen-7-yl)amino]pentanoyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C30H37N7O5/c1-18-15-26(38)42-25-17-20(11-12-21(18)25)35-23(10-6-14-34-30(31)32)28(40)37-29(41)24(16-19-7-3-2-4-8-19)36-27(39)22-9-5-13-33-22/h2-4,7-8,11-12,15,17,22-24,33,35H,5-6,9-10,13-14,16H2,1H3,(H,36,39)(H4,31,32,34)(H,37,40,41)/t22-,23-,24-/m0/s1

InChI Key

URNKXHHGSVKUKV-HJOGWXRNSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)N[C@@H](CCCN=C(N)N)C(=O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4

SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(CCCN=C(N)N)C(=O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(CCCN=C(N)N)C(=O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4

synonyms

Pro-Phe-Arg-MCA
prolyl-phenylalanyl-arginine-4-methylcoumaryl-7-amide

Origin of Product

United States

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